3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid

Catalog No.
S3126414
CAS No.
294853-37-5
M.F
C12H8ClN3O3
M. Wt
277.66
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Ac...

CAS Number

294853-37-5

Product Name

3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid

IUPAC Name

3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic acid

Molecular Formula

C12H8ClN3O3

Molecular Weight

277.66

InChI

InChI=1S/C12H8ClN3O3/c13-8-3-1-7(2-4-8)11(17)16-10-9(12(18)19)14-5-6-15-10/h1-6H,(H,18,19)(H,15,16,17)

InChI Key

MIGKVCZDGYFEPA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=NC=CN=C2C(=O)O)Cl

Solubility

soluble

Pharmacological Applications

Pyrazine derivatives have been found to possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory . Many synthesized pyrazine derivatives deserve special attention because of their pharmacological activity such as Pyrazinamide which is a known anti-tuberculosis agent .

Organic Synthesis

3-Amino-2-pyrazinecarboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used in the synthesis of various organic compounds .

Anti-Tuberculosis Activity

Among all derivatives prepared, only 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide showed promising activity (90% inhibition) against M. tuberculosis . The actual minimal inhibitory concentration (MIC) was greater than 12.5 µg mL –1 .

Antimicrobial Evaluation

Aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of fifteen 3-benzylaminopyrazine-2-carboxamides . Four compounds possessed in vitro whole cell activity against Mycobacterium tuberculosis H37R v that was at least equivalent to that of the standard pyrazinamide . MIC values ranged from 6 to 42 µM . The best MIC (6 µM) was displayed by 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide that also showed low cytotoxicity in the HepG2 cell line (IC50 ≥ 250 µM) . Only moderate activity against Enterococcus faecalis and Staphylococcus aureus was observed .

Biosynthesis of Coelenterazine

Pyrazines are among the most widely known heterocyclic compounds those can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms . These heterocyclic analogs have been proven important scaffold in perfumeries, food industries and pharmaceuticals . Due to diverse biological activities of pyrazine-based drugs, a rise in investigations of pyrazine containing candidates has been observed . Inoue et al. interpret the oxidized form of CL as dehydrocoelenterazine (DCL) shown in Scheme 6 which was isolated from the firefly squid (Watasenia scintillans) .

3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound characterized by a pyrazine ring that is substituted with a 4-chlorobenzoyl amino group and a carboxylic acid functional group. Its molecular formula is C13H10ClN3O3, and it has a molecular weight of approximately 291.69 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals .

Typical of carboxylic acids and amines. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it reactive towards bases.
  • Amide Formation: The amino group can react with additional carboxylic acids to form amides, which are important in drug design.
  • Nucleophilic Substitution: The chlorobenzoyl group can undergo nucleophilic attack, allowing for further functionalization of the molecule.

These reactions facilitate the modification of the compound to enhance its biological activity or alter its pharmacokinetic properties.

3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic acid exhibits various biological activities, primarily due to its structural features that allow interactions with biological targets. Research indicates that this compound may possess:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Activity: Preliminary studies suggest potential cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be useful in treating metabolic disorders.

The synthesis of 3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic acid generally involves multi-step organic reactions. Common methods include:

  • Formation of the Pyrazine Ring: Starting from appropriate precursors, the pyrazine ring can be synthesized through cyclization reactions.
  • Substitution Reactions: The introduction of the 4-chlorobenzoyl group can be achieved via electrophilic aromatic substitution or coupling reactions.
  • Carboxylation: The final step often involves the introduction of the carboxylic acid group through carbonylation or oxidation processes.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

This compound has several applications across various fields:

  • Pharmaceuticals: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Agriculture: The compound may be explored as a pesticide or herbicide due to its biological activity against pathogens.
  • Material Science: It could serve as a precursor for synthesizing novel materials with specific properties.

Interaction studies involving 3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic acid focus on its binding affinity to various biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with enzymes or receptors at the molecular level.
  • In Vitro Assays: To evaluate its effectiveness against specific cell lines or microbial strains.
  • Kinetic Studies: To determine the rate of interaction and inhibition mechanisms.

These investigations are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
3-[(5-chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acidContains a pyridine ring instead of a benzene ringPotentially different biological activity due to heteroatom presence
3-(4-fluorobenzyl)amino]pyrazine-2-carboxylic acidFluorinated benzyl groupMay exhibit different pharmacokinetics due to fluorine substitution
3-[5-chlorothiophene-2-carbonyl]amino]pyridine-2-carboxylic acidContains thiophene instead of pyrazineOffers unique electronic properties due to sulfur atom

These compounds highlight the diversity within this chemical class and underscore the uniqueness of 3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic acid in terms of its specific substituents and potential applications .

XLogP3

2

Dates

Modify: 2023-08-18

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